Cas no 39153-97-4 (3-(2-bromoacetyl)-1H-isochromen-1-one)

3-(2-bromoacetyl)-1H-isochromen-1-one 化学的及び物理的性質
名前と識別子
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- 3-(2-bromoacetyl)-1H-isochromen-1-one
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- MDL: MFCD30342841
3-(2-bromoacetyl)-1H-isochromen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-305410-1.0g |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
Enamine | EN300-305410-0.1g |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
Enamine | EN300-305410-0.5g |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95.0% | 0.5g |
$579.0 | 2025-03-19 | |
Enamine | EN300-305410-10.0g |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021862-1g |
3-(2-Bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
Aaron | AR01B76W-100mg |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95% | 100mg |
$379.00 | 2025-02-09 | |
Aaron | AR01B76W-5g |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95% | 5g |
$2984.00 | 2023-12-14 | |
Aaron | AR01B76W-250mg |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Aaron | AR01B76W-2.5g |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95% | 2.5g |
$2025.00 | 2023-12-14 | |
1PlusChem | 1P01B6YK-2.5g |
3-(2-bromoacetyl)-1H-isochromen-1-one |
39153-97-4 | 95% | 2.5g |
$1859.00 | 2024-05-03 |
3-(2-bromoacetyl)-1H-isochromen-1-one 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
3-(2-bromoacetyl)-1H-isochromen-1-oneに関する追加情報
3-(2-Bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4): A Versatile Chemical Building Block for Pharmaceutical and Material Science Applications
The 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) is a highly specialized organic compound that has gained significant attention in recent years due to its unique structural features and broad applicability in various scientific fields. This heterocyclic compound, belonging to the isocoumarin family, serves as a crucial intermediate in the synthesis of numerous biologically active molecules and functional materials.
With the molecular formula C11H7BrO3, 3-(2-bromoacetyl)-1H-isochromen-1-one combines the reactivity of a bromoacetyl group with the aromatic stability of an isocoumarin scaffold. This dual functionality makes it particularly valuable for researchers working on drug discovery, medicinal chemistry, and material science applications. The compound's CAS number 39153-97-4 serves as a unique identifier in chemical databases and regulatory documentation.
Recent scientific literature highlights the growing importance of isocoumarin derivatives in addressing current challenges in healthcare and technology. As researchers increasingly focus on targeted drug delivery systems and smart materials, compounds like 3-(2-bromoacetyl)-1H-isochromen-1-one have emerged as valuable tools for molecular design. Its ability to participate in various coupling reactions makes it particularly useful for creating complex molecular architectures.
The synthesis and applications of 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) have been the subject of numerous recent studies. Researchers have explored its potential in developing novel anti-inflammatory agents, antimicrobial compounds, and fluorescent probes. The bromoacetyl moiety serves as an excellent electrophilic center for nucleophilic substitution reactions, enabling the construction of diverse molecular frameworks.
In the context of current scientific trends, 3-(2-bromoacetyl)-1H-isochromen-1-one aligns well with the growing demand for multifunctional building blocks in chemical synthesis. Its compatibility with modern green chemistry approaches and catalytic processes makes it particularly attractive for sustainable chemical development. Many researchers are investigating its use in click chemistry applications and bioconjugation strategies.
The physicochemical properties of 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) contribute to its versatility. The compound typically appears as a crystalline solid with good stability under standard conditions. Its solubility profile allows for use in various organic solvents, facilitating its incorporation into different synthetic protocols. These characteristics make it particularly valuable for high-throughput screening and combinatorial chemistry applications.
From a commercial perspective, the demand for 3-(2-bromoacetyl)-1H-isochromen-1-one has been steadily increasing, driven by its applications in pharmaceutical research and material science. Suppliers and manufacturers have responded by improving production methods to ensure consistent quality and availability. The compound's CAS number 39153-97-4 serves as a critical reference point for procurement and regulatory compliance.
Recent advancements in heterocyclic chemistry have further highlighted the importance of 3-(2-bromoacetyl)-1H-isochromen-1-one as a synthetic intermediate. Its unique combination of reactivity and stability makes it particularly useful for constructing complex molecular systems with precise control over functionality. This has led to increased interest from researchers working on molecular electronics and advanced materials.
The safety profile and handling requirements for 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) are well-documented in scientific literature. While not classified as hazardous under normal laboratory conditions, standard precautions for handling organic compounds should be observed. Proper storage conditions and handling procedures ensure the compound's stability and performance in various applications.
Looking forward, the scientific community continues to explore new applications for 3-(2-bromoacetyl)-1H-isochromen-1-one, particularly in emerging fields such as biomaterials engineering and therapeutic agent development. Its versatility as a chemical building block positions it as a valuable tool for addressing current challenges in healthcare innovation and technological advancement.
In conclusion, 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) represents an important compound at the intersection of organic synthesis, pharmaceutical research, and material science. Its unique structural features and reactivity profile continue to inspire innovative applications across multiple scientific disciplines. As research progresses, this compound is likely to play an increasingly significant role in the development of novel solutions to contemporary scientific challenges.
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